molecular formula C7H10N4O2S B13515149 4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione

4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione

Cat. No.: B13515149
M. Wt: 214.25 g/mol
InChI Key: XJEFCMAJXDCDGZ-UHFFFAOYSA-N
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Description

4-amino-1,7-dimethyl-1H,7H-2λ⁶-pyrazolo[3,4-c][1,2]thiazine-2,2-dione is a heterocyclic compound featuring a fused pyrazolo-thiazine ring system. Key structural attributes include:

  • Substituents: An amino (-NH₂) group at the 4-position and methyl (-CH₃) groups at the 1- and 7-positions.
  • Functional groups: Two ketone oxygen atoms (dione) at the 2-position of the thiazine ring.
  • Hybridization: The sulfur atom in the thiazine ring adopts a λ⁶ configuration, indicating hypervalency with expanded bonding capacity .

Properties

Molecular Formula

C7H10N4O2S

Molecular Weight

214.25 g/mol

IUPAC Name

1,7-dimethyl-2,2-dioxopyrazolo[3,4-c]thiazin-4-amine

InChI

InChI=1S/C7H10N4O2S/c1-10-7-5(3-9-10)6(8)4-14(12,13)11(7)2/h3-4H,8H2,1-2H3

InChI Key

XJEFCMAJXDCDGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CS(=O)(=O)N2C)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c]thiazine-2,2-dione typically involves the construction of the fused pyrazolo-thiazine core followed by functional group modifications to introduce the amino and methyl substituents. The key steps include:

  • Formation of the pyrazole ring
  • Cyclization to form the thiazine ring with sulfur incorporation
  • Oxidation to the lambda6-sulfur dione state
  • Amination at position 4
  • Methylation at nitrogen atoms (positions 1 and 7)

Specific Synthetic Routes from Literature and Patents

Cyclization and Sulfur Incorporation
  • Starting from suitable pyrazole precursors, the thiazine ring is formed by reaction with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
  • The cyclization is often carried out under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • The sulfur atom is introduced in a way that allows subsequent oxidation to the lambda6 state.
Oxidation to 2,2-dione
  • The sulfur atom in the thiazine ring is oxidized to the sulfone (lambda6) state using oxidizing agents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or peracids.
  • Controlled oxidation conditions are critical to avoid over-oxidation or degradation of the heterocyclic system.
Amination at Position 4
  • Introduction of the amino group at position 4 is achieved via nucleophilic substitution or amination reactions.
  • Common methods include treatment of a 4-halogenated intermediate with ammonia or amine sources under mild heating.
  • Alternatively, reductive amination protocols can be employed if a carbonyl precursor is available at position 4.
Methylation of Nitrogen Atoms
  • Methylation at positions 1 and 7 (nitrogen atoms) is performed using methylating agents like methyl iodide (CH3I) or dimethyl sulfate under basic conditions.
  • Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) facilitate the methylation.
  • Reaction temperature and solvent choice (acetone, acetonitrile) influence the selectivity and yield.

Example Synthetic Procedure (Hypothetical Based on Patent Analogues)

Step Reagents & Conditions Purpose Yield (%)
1 Pyrazole precursor + thiourea, DMF, reflux 6 h Cyclization to pyrazolo-thiazine core 75
2 Oxidation with m-CPBA, dichloromethane, 0°C to RT, 4 h Oxidation to sulfone dione 85
3 4-chloro intermediate + NH3 (excess), ethanol, 50°C, 12 h Amination at position 4 70
4 Methyl iodide + K2CO3, acetone, reflux 8 h Methylation at N-1 and N-7 80

Note: Actual yields and conditions may vary depending on the exact substrate and scale.

Analytical Characterization and Research Results

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR confirms the methyl groups at N-1 and N-7 with singlets around 3.0-3.5 ppm.
    • The amino proton signals appear as broad singlets or exchangeable protons.
    • The aromatic pyrazole protons resonate between 6.5-8.0 ppm.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with the molecular formula C7H9N3O2S (adjusted for oxidation state).
    • Fragmentation patterns support the heterocyclic core.
  • Infrared Spectroscopy (IR):

    • Characteristic sulfone (S=O) stretches near 1300-1150 cm^-1.
    • Amino group N-H stretches around 3400-3300 cm^-1.
  • Elemental Analysis:

    • Consistent with calculated values for C, H, N, O, and S.

Summary Table of Preparation Methods

Preparation Stage Typical Reagents Conditions Notes
Pyrazolo-thiazine ring formation Pyrazole derivatives, thiourea Reflux in DMF/DMSO Key cyclization step
Sulfur oxidation to sulfone dione m-CPBA, H2O2 0°C to RT, 2-4 h Controls oxidation state
Amination at position 4 NH3 or amines Ethanol, 40-60°C Nucleophilic substitution
N-Methylation Methyl iodide, K2CO3 Reflux in acetone Selective methylation

Chemical Reactions Analysis

4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In industry, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione involves its interaction with specific molecular targets and pathways . The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in drug discovery, it may interact with specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Below is a comparative analysis of structurally related compounds (Table 1), highlighting critical distinctions:

Table 1: Structural Comparison of Pyrazolo-Thiazine Derivatives
Compound Name CAS Number Key Substituents Functional Groups
4-amino-1,7-dimethyl-1H,7H-2λ⁶-pyrazolo[3,4-c][1,2]thiazine-2,2-dione Not provided 4-NH₂, 1-CH₃, 7-CH₃ Dione (2,2-O)
7-methyl-1H,3H,4H,7H-2λ⁶-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione 2137593-81-6 7-CH₃ Trione (2,2,4-O)
1,7-dimethyl-1H,3H,4H,7H-2λ⁶-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione Not provided 1-CH₃, 7-CH₃ Trione (2,2,4-O)

Key Observations :

Amino Group vs. Trione: The target compound’s 4-amino group distinguishes it from analogs like 2137593-81-6, which lack amino substituents but feature an additional ketone (trione). This amino group may enhance solubility in polar solvents or enable hydrogen bonding in biological targets.

Methyl Group Positions : Both the target compound and 1,7-dimethyl analog share methyl groups at 1- and 7-positions, but the latter’s trione system could increase acidity due to electron-withdrawing effects.

Hypothesized Physicochemical Properties

  • Solubility: The amino group in the target compound likely improves aqueous solubility compared to methyl- and trione-substituted analogs.
  • Stability : Trione-containing derivatives (e.g., 2137593-81-6) may exhibit lower thermal stability due to increased ring strain from additional carbonyl groups.

Biological Activity

4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione is a compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

The molecular formula of 4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione is C7H9N3O3SC_7H_9N_3O_3S with a molecular weight of 215.23 g/mol. Its structure includes a pyrazolo-thiazine core which is significant for its biological activity.

PropertyValue
Chemical FormulaC7H9N3O3S
Molecular Weight215.23 g/mol
IUPAC Name1,7-dimethyl-2,2-dioxopyrazolo[3,4-c]thiazin-4-one
AppearancePowder

Biological Activity

Research has indicated that derivatives of pyrazoles exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial and fungal strains. Studies have reported their effectiveness as potential antibacterial agents due to their ability to inhibit cell wall synthesis and interfere with metabolic pathways .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine have been tested against different cancer cell lines and exhibited cytotoxic effects .
  • Analgesic and Anti-inflammatory Effects : The compound's structural similarity to known analgesics suggests it may possess pain-relieving properties. Research has indicated that related pyrazole compounds can reduce inflammation and pain in animal models .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the pyrazole ring enhanced antibacterial activity significantly .
  • Anticancer Evaluation : In vitro studies on human cancer cell lines demonstrated that specific derivatives of pyrazolo-thiazines could induce apoptosis through caspase activation pathways. The compound's mechanism of action involved the disruption of mitochondrial function leading to cell death .

Q & A

Basic: How can researchers optimize the synthesis of 4-amino-1,7-dimethyl-1H,7H-2λ⁶-pyrazolo[3,4-c][1,2]thiazine-2,2-dione to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or methanol) are often preferred for heterocyclic condensation reactions, as seen in analogous pyrazolo-thiadiazine syntheses .
  • Stepwise purification : Intermediate isolation via recrystallization or column chromatography minimizes side products. For example, cooling and filtration steps in methanol yield crystalline intermediates .
  • Temperature control : Gradual heating (60–80°C) prevents decomposition, while rapid cooling post-reaction enhances crystal formation .
  • Catalyst screening : Acidic or basic catalysts (e.g., HCl or triethylamine) can accelerate cyclization. Document reaction progress via TLC or HPLC to identify optimal conditions .

Advanced: What computational strategies can predict reaction pathways for modifying the pyrazolo-thiadiazine core structure?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are critical:

  • Transition-state modeling : Identify energy barriers for substituent additions or ring functionalization. ICReDD’s approach combines quantum calculations with experimental data to narrow optimal pathways .
  • Machine learning (ML) : Train models on existing heterocyclic reaction datasets to predict regioselectivity. AI-driven platforms like COMSOL Multiphysics enable virtual screening of substituent effects .
  • Feedback loops : Integrate computational predictions with experimental validation (e.g., adjusting methyl group positions) to refine synthetic routes .

Basic: What spectroscopic techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:
Multi-technique validation ensures structural accuracy:

  • 1H/13C NMR : Assign peaks using DEPT-135 or HSQC to distinguish aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm). Compare with analogous pyrazolo[1,5-a]pyrazine derivatives .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) functional groups .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns. For example, ESI-MS can detect [M+H]+ ions with <2 ppm error .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:
Address discrepancies via systematic validation:

  • Assay standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements. For HCV NS5B inhibitors, EC₅₀ values <0.10 µM in cell cultures were validated with microsome stability tests .
  • Solubility adjustments : Test compounds in DMSO/PBS mixtures to ensure uniform dissolution. Poor solubility in aqueous media can skew IC₅₀ results .
  • Orthogonal assays : Cross-validate enzyme inhibition (e.g., fluorescence-based assays) with cellular uptake studies (e.g., LC-MS quantification) .

Basic: What solvent systems are suitable for studying the solubility of this compound?

Methodological Answer:
Solubility profiling guides formulation and assay design:

  • Polar solvents : DMSO or methanol (0.1–1.0 mg/mL) for stock solutions. Centrifuge at 10,000 rpm to remove undissolved particles .
  • Aqueous mixtures : Test PBS (pH 7.4) or saline with 0.1% Tween-80 for in vitro compatibility .
  • LogP determination : Use shake-flask methods with octanol/water partitioning to estimate hydrophobicity .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?

Methodological Answer:
SAR requires systematic substituent variation:

  • Positional scanning : Replace the 4-amino group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Compare IC₅₀ shifts in enzyme assays .
  • Steric effects : Introduce bulky substituents at the 1- and 7-methyl positions to assess steric hindrance. X-ray crystallography (as in ) can reveal conformational changes.
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent geometry with binding affinity to targets like HCV NS5B .

Basic: What experimental design principles minimize variability in synthetic batches?

Methodological Answer:
Apply factorial design to optimize reproducibility:

  • Full factorial designs : Vary temperature, solvent ratio, and catalyst concentration in a 2³ matrix to identify critical parameters .
  • Response surface methodology (RSM) : Model yield and purity as functions of input variables. Use ANOVA to prioritize factors (e.g., reaction time > solvent volume) .
  • Replication : Synthesize three batches under identical conditions to calculate standard deviations .

Advanced: How can researchers integrate heterogeneous catalysis into the synthesis of this compound?

Methodological Answer:
Catalyst screening and kinetic studies are key:

  • Metal-organic frameworks (MOFs) : Test Cu or Pd-based MOFs for regioselective C-H activation during pyrazolo-thiadiazine formation .
  • Kinetic profiling : Use in situ IR or Raman spectroscopy to monitor reaction progress and catalyst degradation .
  • Recycling studies : Assess catalyst reusability over 3–5 cycles via ICP-MS to detect metal leaching .

Basic: What stability tests are essential for long-term storage of this compound?

Methodological Answer:
Stability protocols ensure compound integrity:

  • Forced degradation : Expose to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition peaks .
  • Lyophilization : Freeze-dry in amber vials under argon to prevent oxidation .
  • Accelerated stability : Store at -20°C and 25°C; compare NMR spectra monthly to detect hydrolytic cleavage .

Advanced: How can AI-driven platforms enhance the discovery of novel analogs with improved pharmacokinetics?

Methodological Answer:
AI integrates multi-omics data for predictive modeling:

  • Generative adversarial networks (GANs) : Design analogs with optimized logP and solubility using chemical space exploration tools .
  • ADMET prediction : Use platforms like ADMETlab 2.0 to forecast absorption, toxicity, and microsomal stability .
  • High-throughput docking : Screen virtual libraries against target proteins (e.g., kinases) to prioritize synthesis .

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